2-Chloro-4-hydroxy-N-methylbenzamide
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Overview
Description
2-Chloro-4-hydroxy-N-methylbenzamide: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, featuring a chlorine atom at the second position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-hydroxybenzoic acid with methylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond. The process can be summarized as follows:
Starting Materials: 2-chloro-4-hydroxybenzoic acid and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.
Product Formation: The activated carboxylic acid reacts with methylamine to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 2-chloro-4-hydroxybenzaldehyde or 2-chloro-4-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-4-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-4-hydroxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydroxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine and hydroxyl groups can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl group attached to the nitrogen atom can enhance the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
2-Chloro-4-hydroxybenzamide: Lacks the methyl group on the nitrogen atom.
4-Hydroxy-N-methylbenzamide: Lacks the chlorine atom at the second position.
2-Chloro-N-methylbenzamide: Lacks the hydroxyl group at the fourth position.
Uniqueness: 2-Chloro-4-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (chlorine, hydroxyl, and methyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-4-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWJSILRGHOPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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